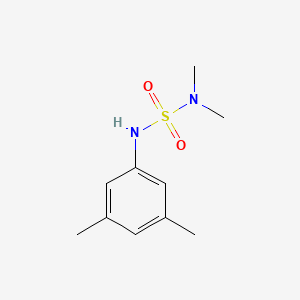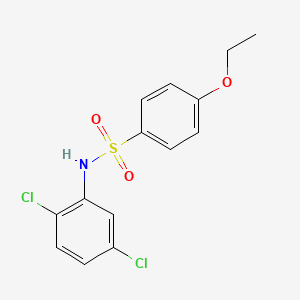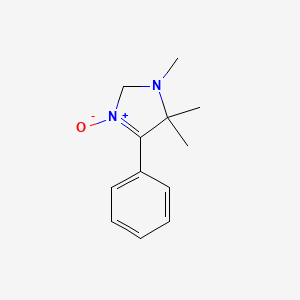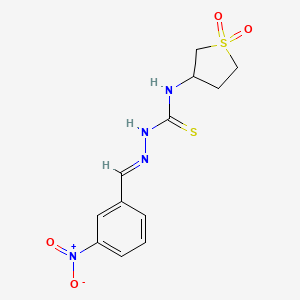
N'-(3,5-dimethylphenyl)-N,N-dimethylsulfamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethylphenyl)-N,N-dimethylsulfamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as DMSA or dimethylsulfamoyl chloride and has been used in various fields such as chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of DMSA is not fully understood, but it is believed to act by inhibiting the activity of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that catalyze the reversible conversion of carbon dioxide and water to bicarbonate and protons. These enzymes play a crucial role in various physiological processes, including acid-base balance, respiration, and ion transport. Inhibition of carbonic anhydrase activity by DMSA and its derivatives has been shown to have therapeutic potential in various diseases.
Biochemical and Physiological Effects
DMSA has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of carbonic anhydrase enzymes, which can lead to a decrease in the production of bicarbonate ions and an increase in the production of protons. DMSA has also been shown to have anti-inflammatory effects and has been used in the treatment of various inflammatory conditions.
Advantages and Limitations for Lab Experiments
DMSA has several advantages for lab experiments, including its ability to act as a sulfonamide group donor and its potential as a carbonic anhydrase inhibitor. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for careful handling.
Future Directions
There are several future directions for research on DMSA and its derivatives. One direction is the synthesis of novel DMSA derivatives that have improved therapeutic potential. Another direction is the investigation of the mechanism of action of DMSA and its derivatives, which could lead to the development of more effective therapies. Additionally, the use of DMSA and its derivatives in combination with other drugs or therapies could lead to synergistic effects and improved outcomes in various diseases.
Synthesis Methods
The synthesis of DMSA involves the reaction of 3,5-dimethylphenylamine with thionyl chloride to form 3,5-dimethylphenyl isothiocyanate. This is then reacted with dimethylamine to form DMSA. The overall reaction can be represented as follows:
3,5-dimethylphenylamine + SOCl2 → 3,5-dimethylphenyl isothiocyanate
3,5-dimethylphenyl isothiocyanate + (CH3)2NH → DMSA
Scientific Research Applications
DMSA has been widely used in scientific research due to its ability to act as a sulfonamide group donor. This compound has been used in the synthesis of various sulfonamide derivatives that have shown potential as anti-cancer agents, anti-inflammatory agents, and anti-viral agents. DMSA has also been used in the synthesis of sulfonamide-based inhibitors of carbonic anhydrase, which have shown potential as anti-glaucoma agents.
properties
IUPAC Name |
1-(dimethylsulfamoylamino)-3,5-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-8-5-9(2)7-10(6-8)11-15(13,14)12(3)4/h5-7,11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYWLGJMKHPEJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3,5-Dimethylphenyl)sulfamoyl]dimethylamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-({[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}methylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5754602.png)
![4-methyl-3-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5754614.png)


![1-[4-(2-chloro-6-nitrophenoxy)phenyl]-1-propanone](/img/structure/B5754626.png)
![2-({5-[(2-amino-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}thio)-N-(4-chlorophenyl)acetamide](/img/structure/B5754636.png)

![2-(benzylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5754646.png)
![2-(4-methoxyphenyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5754647.png)
![4-({[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5754664.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5754667.png)

